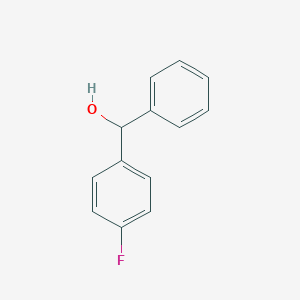

4-Fluorobenzhydrol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related fluorinated benzhydrol compounds involves several methods. For instance, 4-[(18)F]fluorobenzylamine is synthesized through transition metal-assisted sodium borohydride reduction of 4-[(18)F]fluorobenzonitrile, which can be extended to automated syntheses for use in PET radiotracers . Another method includes the automated synthesis of no-carrier-added 4-[18F]fluoroiodobenzene, starting from commercially available precursors, yielding high radiochemical purity . Additionally, 2-amino-2′-[18F]fluorobenzhydrols are synthesized under no-carrier-added conditions for use as intermediates in the synthesis of benzodiazepine derivatives .

Molecular Structure Analysis

The molecular structure of related compounds, such as 4-fluorobenzaldehyde, has been determined using a combination of gas electron diffraction, microwave spectroscopy, and ab initio calculations. The structure exhibits planar Cs symmetry with specific bond lengths determined with high precision .

Chemical Reactions Analysis

Fluorinated benzhydrol derivatives participate in various chemical reactions. For example, 4-fluorobenzaldehyde can undergo nucleophilic aromatic substitution to form 2-amino-2′-[18F]fluorobenzhydrols . These intermediates can then be used to synthesize benzodiazepine derivatives. Additionally, 4-chloro-2-fluoro-5-nitrobenzoic acid serves as a multireactive building block for the preparation of substituted nitrogenous heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzhydrol derivatives are influenced by the presence of the fluorine atom. For instance, fluorine NMR studies of flumecinol, a related compound, have been used to study its metabolism and identify metabolites, demonstrating the impact of fluorine on the chemical shift range . The presence of fluorine also affects the vibrational properties of the molecules, as seen in the study of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas .

Relevant Case Studies

Several case studies highlight the importance of fluorinated benzhydrol derivatives. For example, the synthesis of 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one has been reported as a novel inhibitor of hepatitis B, showcasing the potential therapeutic applications of these compounds . Another study demonstrates the use of 2-amino-2′-[18F]fluorobenzhydrol as a radiolabelling intermediate in the synthesis of a 1,4-benzodiazepine-2-one, further emphasizing the role of these compounds in medicinal chemistry .

Applications De Recherche Scientifique

Radiolabeling in Benzodiazepine Synthesis :

- 4-Fluorobenzhydrol derivatives have been used as intermediates in the synthesis of radiolabeled benzodiazepines. For example, a study synthesized 5-Chloro-2′-[18F]fluoro-2-(N-(2,2,2-trifluoroethyl)amino)benzhydrol as part of the process to create a 1,4-benzodiazepine-2-one (Johnströma, Stone-Elander, & Duelfer, 1994).

Intermediate for Benzodiazepine-2-ones Synthesis :

- Another study highlights the use of 18F-labelled 2-amino-2′-fluorobenzhydrols as intermediates in creating [2′-18F]-1,4-benzodiazepine-2-ones (Johnström & Stone-Elander, 1994).

Research in Nonlinear Optics :

- Studies have explored the role of 4-Fluorobenzhydrol in nonlinear optics. For instance, the theoretical investigation of 4-fluoro-4-hydroxybenzophenone provided insights into its potential applications in nonlinear optical devices due to its high hyperpolarizability (Pegu, Deb, Van Alsenoy, & Sarkar, 2017).

Covalent Attachment of Biologicals to Solid Supports :

- The compound has been used for activating hydroxyl groups of polymeric carriers. 4-Fluorobenzenesulfonyl chloride, a derivative, has shown effectiveness in attaching enzymes, antibodies, and other biologicals to various solid supports (Chang, Gee, Smith, & Lake, 1992).

Crystallographic Structure Analysis :

- The synthesis and crystallographic structure analysis of related compounds, like 4,4'-Oxydianiline, which is synthesized using 4-fluoro nitrobenzene, contribute to the understanding of molecular structures and intermolecular interactions (Sharma et al., 2019).

Photophysical Studies in Molecular Fluorescence :

- Investigations into the photophysics of compounds like 1,4-diethynyl-2-fluorobenzene provide insights into chromophore aggregation and molecular fluorescence, useful in materials science and bioimaging (Levitus et al., 2001).

Cholinesterase Inhibitors in Biological Activity :

- Research on 4-Fluoro-N-[ω-(1,2,3,4-tetrahydroacridin-9-ylamino)-alkyl]-benzamide derivatives has explored their role as cholinesterase inhibitors, contributing to pharmacological and biochemical studies (Szymański et al., 2012).

Synthesis of Oligoribonucleotides :

- The compound has been used in the synthesis of oligoribonucleotides, demonstrating its utility in nucleic acid chemistry and molecular biology (Takaku & Kamaike, 1982).

Bioaugmentation in Environmental Technology :

- Studies have examined the use of bioaugmentation to treat shock loadings of 4-fluorocinnamic acid in rotating biological contactors, indicating its significance in environmental biotechnology and waste treatment (Amorim et al., 2013).

Intermolecular Interactions in Pharmaceutical Studies :

- Research on 1,2,4-triazole derivatives, including a fluoro derivative, has provided insights into lp⋯π intermolecular interactions, valuable in drug design and pharmaceutical sciences (Shukla et al., 2014).

Safety And Hazards

Safety measures for handling 4-Fluorobenzhydrol include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Propriétés

IUPAC Name |

(4-fluorophenyl)-phenylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZQRXCOFRPWTPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60341168 | |

| Record name | 4-Fluorobenzhydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluorobenzhydrol | |

CAS RN |

365-22-0 | |

| Record name | 4-Fluoro-α-phenylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=365-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluorobenzhydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenemethanol, 4-fluoro-α-phenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.897 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

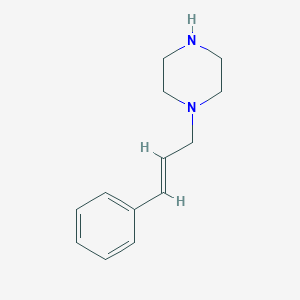

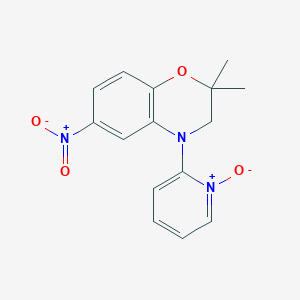

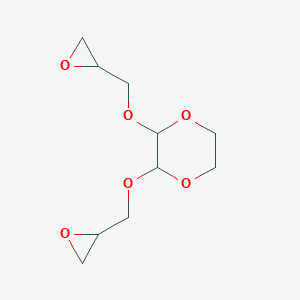

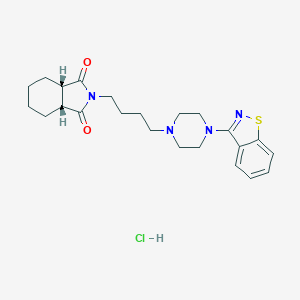

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]carbamate](/img/structure/B154344.png)